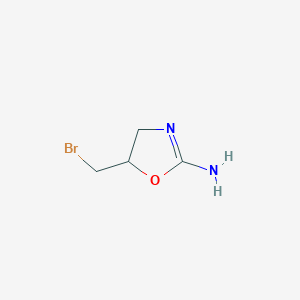

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

Description

Historical Context and Discovery

The synthesis of 5-bromomethyl-4,5-dihydro-oxazol-2-ylamine emerged from advancements in oxazoline chemistry during the late 20th century. Oxazolines, first reported in the 1960s, gained prominence due to their utility in polymerization and medicinal chemistry. The brominated variant was likely developed as part of efforts to create reactive intermediates for nucleophilic substitution reactions, leveraging bromine’s electrophilic properties. Early synthetic routes involved cyclization of 2-amino alcohols with brominated acylating agents, a method refined through the use of catalysts like ZnCl₂.

Key milestones include:

Nomenclature and Classification

The compound’s systematic IUPAC name is 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine , reflecting its saturated oxazole ring with bromomethyl and amine substituents.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 52886-60-9, 115328-79-5 | |

| Molecular Formula | C₄H₇BrN₂O | |

| Molecular Weight | 179.02 g/mol | |

| Synonyms | BB 0261596; SCHEMBL11817450 |

Classification:

- Class : Heterocyclic compound (oxazoline subclass).

- Substituents : Bromomethyl (-CH₂Br), amine (-NH₂).

Position within Oxazoline Chemistry

Oxazolines are five-membered heterocycles containing nitrogen and oxygen, valued for their stability and synthetic versatility. This compound occupies a niche as a functionalized oxazoline , where the bromomethyl group enhances reactivity for further modifications:

- Reactivity : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings), making it a precursor for pharmaceuticals and polymers.

- Polymer Applications : Acts as a monomer in CROP, producing poly(2-oxazoline)s with tunable thermoresponsive properties.

Comparative analysis with related compounds:

| Compound | Key Feature | Application |

|---|---|---|

| 2-Ethyl-2-oxazoline | Ethyl substituent | Hydrophobic polymers |

| 2-Phenyl-2-oxazoline | Aromatic ring | UV-stable materials |

| 5-Bromomethyl derivative | Electrophilic bromine | Crosslinking agent |

Significance in Heterocyclic Research

Heterocycles like oxazolines are pivotal in drug discovery and materials science. This compound’s significance lies in:

- Synthetic Flexibility : The bromomethyl group enables facile derivatization. For example, it reacts with amines to form imidazoline derivatives.

- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors and antimicrobial agents, as noted in exploratory studies.

- Materials Science : Enhances polymer crosslinking density, improving mechanical properties in coatings and adhesives.

Recent advances include its use in degradable hyperbranched polymers , where disulfide linkages introduced via thiol-bromine reactions enable controlled breakdown.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJDVEKKUOXALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=N1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Systems

Low temperatures (0–5°C) are critical for bromination reactions to minimize side reactions, as seen in the patent’s use of methanol at 0°C. Polar solvents like methanol and DCM enhance reagent solubility, while toluene facilitates biphasic reactions in cyanide-based substitutions.

Catalysts and Bases

Mercuric chloride and triethylamine are effective in promoting cyclization and alkylation, respectively. Sodium acetate serves dual roles as a base and buffer in bromination, maintaining pH stability.

Purification Strategies

Silica gel chromatography is the primary purification method, with eluents such as ethyl acetate/hexane mixtures (1:5) yielding high-purity products. Hydrobromide salts are isolated via filtration and dried under vacuum.

Data Analysis and Comparative Evaluation

Table 1: Comparative analysis of synthesis methods for this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted oxazolidinones depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

This compound has garnered attention as a candidate for developing new antimicrobial and anticancer agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. Research indicates that derivatives of 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine exhibit enzyme inhibition and receptor binding capabilities, making them promising for therapeutic applications.

Case Studies:

Studies have shown that compounds derived from this compound can interact with biological targets relevant to disease pathways. For instance, its potential as a bromodomain inhibitor has been explored in the context of cancer treatment, where it may downregulate MYC transcription implicated in various cancers .

Biochemical Applications

Proteomics Research:

In biochemistry, this compound is utilized in proteomics for studying protein interactions and modifications. The reactive bromomethyl group allows it to form covalent bonds with amino acid residues, particularly cysteine, facilitating the identification of protein-protein interactions and post-translational modifications.

Experimental Procedures:

The compound is typically used in reaction buffers under controlled conditions to ensure specificity in labeling target proteins. This application has led to significant insights into cellular functions and disease mechanisms by mapping interaction networks within cells.

Organic Synthesis

Synthetic Pathways:

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating various heterocyclic compounds.

Applications in Synthesis:

The compound's oxazole structure enables electrophilic aromatic substitution reactions, allowing chemists to introduce additional functional groups relevant to drug activity. This versatility is crucial for developing new synthetic methodologies.

Summary of Applications

| Application Area | Key Uses | Notable Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Potential as bromodomain inhibitors; downregulation of MYC |

| Biochemical Research | Proteomics; protein interaction studies | Identification of novel protein interactions; post-translational modifications |

| Organic Synthesis | Synthesis of heterocyclic compounds | Versatile building block for complex molecule synthesis |

Mechanism of Action

The mechanism of action of 5-Bromomethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The compound’s bromomethyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following oxazoline derivatives share structural similarities but differ in substituents and functional groups:

Key Observations :

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

¹H-NMR :

Biological Activity

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine is a heterocyclic compound notable for its oxazole ring structure and bromomethyl group, which enhances its reactivity and potential biological applications. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including antimicrobial properties and potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 259.93 g/mol. Its structure features a five-membered ring containing nitrogen and oxygen, making it a significant intermediate in synthetic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential utility as an antimicrobial agent in therapeutic applications.

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking and binding assays are essential for elucidating these interactions, which are crucial for understanding the compound's mechanism of action and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound may inhibit or activate enzymes that play vital roles in metabolic pathways.

- Modulation of Receptors : It may influence receptor activity, impacting various cellular processes such as inflammation and cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

A molecular docking study revealed that this compound could effectively bind to the active site of a key enzyme involved in bacterial metabolism. This interaction suggests a possible mechanism for its antimicrobial activity and warrants further investigation into its therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods emphasize the compound's accessibility for research and development purposes:

- Nucleophilic Substitution : The bromomethyl group can participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution : The oxazole ring allows for electrophilic aromatic substitution due to its electron-rich nature.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial | Heterocyclic structure with bromine |

| 4-Aminoquinoline | Antimalarial | Quinoline structure |

| Benzothiazole derivatives | Anticancer | Thiazole ring structure |

Q & A

Q. How can synthesis conditions for 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine be optimized to improve yield and purity?

Methodological Answer: Optimization involves selecting catalysts and reaction media that stabilize intermediates. For brominated oxazoline derivatives, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been shown to enhance reaction efficiency by promoting nucleophilic substitution . Additionally, stepwise protocols—such as coupling bromomethyl precursors with dihydrooxazole scaffolds under inert atmospheres—can minimize side reactions like hydrolysis. Evidence from hypercoordinated tin-based syntheses suggests that controlled stoichiometry (e.g., 1:1 molar ratios of brominated precursors to nucleophiles) and low-temperature conditions (0–5°C) reduce unwanted polymerization .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR : Critical for confirming regiochemistry of the bromomethyl group and dihydrooxazole ring protons. For example, deshielded protons adjacent to the oxazole nitrogen typically resonate at δ 4.5–5.5 ppm .

- IR Spectroscopy : C-Br stretching vibrations appear near 500–600 cm⁻¹, while NH₂ stretches (if protonated) occur at ~3300 cm⁻¹ .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related dihydrooxazole derivatives .

Q. How does the bromomethyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The bromomethyl group increases susceptibility to hydrolysis, particularly under basic conditions. Stability studies on analogous brominated oxazolines indicate that neutral to mildly acidic buffers (pH 5–7) and temperatures below 25°C preserve integrity . For long-term storage, lyophilization in argon-filled vials is recommended to prevent oxidative degradation .

Advanced Research Questions

Q. What mechanistic pathways govern bromine substitution in this compound during nucleophilic reactions?

Methodological Answer: Bromine acts as a leaving group in SN2 reactions, with rate dependence on solvent polarity and nucleophile strength. Studies on benzoxazole analogs show that polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states . Kinetic isotope effect experiments and DFT calculations can further elucidate whether the mechanism proceeds via concerted or stepwise pathways .

Q. Can hypercoordinated organotin catalysts enhance polymerization or cross-coupling reactions involving this compound?

Methodological Answer: Yes. Triphenylstannyl and chlorodiphenylstannyl groups facilitate C–C bond formation in oxazoline derivatives. For example, Wilkinson’s catalyst (RhCl(PPh₃)₃) enables dehydrogenative polymerization of bromomethyl-dihydrooxazoles, yielding polymers with controlled molecular weights (PDI < 1.5) . Advanced applications include synthesizing organotin-oxazole hybrids for materials science, though stoichiometric Sn precursors require careful handling to avoid toxicity .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Methodological Answer: Brominated heterocycles often act as enzyme inhibitors by mimicking natural substrates. For instance, tetrazole-bromobenzyl derivatives inhibit monoacylglycerol lipase (MGL) via covalent modification of active-site cysteine residues . To study this, recombinant enzyme assays (e.g., fluorescence-based activity probes) and molecular docking simulations are recommended to validate binding modes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR/IR data with structurally validated analogs (e.g., 5-Bromo-4-methylbenzo[d]thiazol-2-amine) to identify outliers .

- Isotopic Labeling : Use 15N/13C-labeled precursors to assign ambiguous peaks in crowded spectra .

- Crystallographic Validation : Resolve ambiguities in NH₂ or Br positioning via single-crystal X-ray diffraction .

Q. Are there scalable methods for synthesizing polymers or dendrimers using this compound as a monomer?

Methodological Answer: Wurtz coupling and ring-opening metathesis polymerization (ROMP) are scalable approaches. For bromomethyl-oxazolines, nickel-catalyzed Wurtz reactions yield linear polymers with Mn > 10 kDa, while ROMP with Grubbs catalysts produces branched architectures . Reaction scalability requires strict moisture/oxygen exclusion to prevent chain termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.